molecular formula C30H31N3O2 B12501408 N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B12501408
M. Wt: 465.6 g/mol
InChI Key: CCPJUTVYYPQGKG-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline ring, a carboxamide group, and several aromatic and aliphatic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the quinoline core, followed by amidation reactions to introduce the carboxamide group . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents such as DMF or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for halogenation). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its quinoline core and carboxamide group provide a versatile platform for further chemical modifications and functionalization .

Properties

Molecular Formula

C30H31N3O2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-N-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C30H31N3O2/c1-6-30(4,29(35)32-27-20(2)13-12-14-21(27)3)33(5)28(34)24-19-26(22-15-8-7-9-16-22)31-25-18-11-10-17-23(24)25/h7-19H,6H2,1-5H3,(H,32,35)

InChI Key

CCPJUTVYYPQGKG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1=C(C=CC=C1C)C)N(C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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